molecular formula C19H14FN5O2 B2668430 N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 722489-60-3

N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2668430
CAS No.: 722489-60-3
M. Wt: 363.352
InChI Key: FVCDQEZBBRHACN-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a chemical compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is significant as it is found in many compounds with interesting biological and pharmacological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of a key intermediate. For instance, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile has been used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating several different functional groups. The pyrazolo[3,4-d]pyrimidin-4-one moiety is a key part of the structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be complex, involving multiple steps and intermediates. The exact reactions would depend on the specific synthesis route chosen .

Scientific Research Applications

Neuroinflammation Imaging and TSPO Ligands

Novel pyrazolo[1,5-a]pyrimidines, closely related to N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide derivatives, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to reference compounds, and were investigated for their potential as in vivo PET-radiotracers for neuroinflammation imaging, highlighting their utility in neuroscientific research (Damont et al., 2015).

Cancer Imaging

A focused library synthesis and structure-activity relationship development of 5,6,7-substituted pyrazolopyrimidines led to the discovery of novel TSPO ligands that showed a significant enhancement in affinity compared to previous compounds. These findings facilitated the production of a novel radiolabeled compound for molecular imaging of TSPO-expressing cancers, indicating a promising application in cancer diagnostics and research (Tang et al., 2013).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for antimicrobial activity. These compounds have shown potential as antimicrobial agents, suggesting their applicability in addressing microbial resistance issues and the development of new therapeutic agents (Bondock et al., 2008).

Future Directions

The future directions for research into this compound could include further exploration of its potential biological and pharmacological activities, as well as optimization of its synthesis process . Further studies could also investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-13-5-4-6-14(9-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCDQEZBBRHACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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